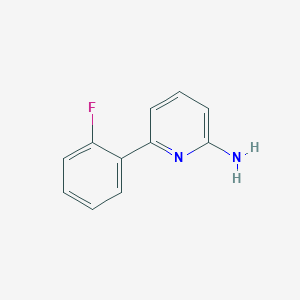

6-(2-Fluorophenyl)pyridin-2-amine

Description

Properties

IUPAC Name |

6-(2-fluorophenyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-9-5-2-1-4-8(9)10-6-3-7-11(13)14-10/h1-7H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPPGQXNABTBCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CC=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301300858 | |

| Record name | 6-(2-Fluorophenyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882014-37-1 | |

| Record name | 6-(2-Fluorophenyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882014-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Fluorophenyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(2-Fluorophenyl)pyridin-2-amine: A Privileged Scaffold for Kinase Inhibitor Discovery

[1]

CAS Number: 882014-37-1 Molecular Formula: C₁₁H₉FN₂ Molecular Weight: 188.20 g/mol [1][2]

Executive Summary

6-(2-Fluorophenyl)pyridin-2-amine is a biaryl amine scaffold widely utilized in medicinal chemistry as a "privileged structure" for kinase inhibition.[1] Its core architecture—a 2-aminopyridine ring substituted at the 6-position with an ortho-fluorophenyl group—mimics the adenine moiety of ATP, allowing it to function as a potent hinge-binding motif in various kinase inhibitors (e.g., p38 MAPK, JNK, and CDK inhibitors).[1] The presence of the fluorine atom at the ortho-position of the phenyl ring introduces specific electronic and steric properties that can modulate metabolic stability and binding affinity through conformational locking.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

The molecule features a pyridine ring substituted with an amino group at position 2 and a 2-fluorophenyl group at position 6.[1][2][3] This specific substitution pattern creates a "bent" conformation favored by the intramolecular hydrogen bond between the pyridine nitrogen and the ortho-fluorine, or steric repulsion depending on the specific environment.[1]

Table 1: Physicochemical Properties

| Property | Value | Note |

| CAS Number | 882014-37-1 | Unique Identifier |

| Molecular Weight | 188.20 g/mol | Fragment-like (Rule of 3 compliant) |

| Exact Mass | 188.0750 | Monoisotopic |

| cLogP | ~2.3 | Moderate lipophilicity; good membrane permeability |

| TPSA | 38.91 Ų | High polar surface area due to primary amine |

| H-Bond Donors | 2 | Primary amine (-NH₂) |

| H-Bond Acceptors | 2 | Pyridine nitrogen, Fluorine |

| Melting Point | 98–102 °C | Solid at room temperature |

| Solubility | DMSO, MeOH, DCM | Sparingly soluble in water |

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling[1][13]

The most robust and scalable method for synthesizing 6-(2-fluorophenyl)pyridin-2-amine is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid.[1][4]

Reaction Scheme

The synthesis involves the coupling of 2-amino-6-bromopyridine (electrophile) with 2-fluorophenylboronic acid (nucleophile) using a palladium catalyst and a base.[1]

Figure 1: Suzuki-Miyaura synthesis pathway for 6-(2-Fluorophenyl)pyridin-2-amine.

Detailed Experimental Protocol

Reagents:

-

2-Fluorophenylboronic acid (1.2 eq)[1]

-

Pd(dppf)Cl₂ • CH₂Cl₂ (0.05 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane[1]

Step-by-Step Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-6-bromopyridine (1.0 eq) and 2-fluorophenylboronic acid (1.2 eq) in degassed DME (0.1 M concentration).

-

Base Addition: Add the 2.0 M aqueous Na₂CO₃ solution (3.0 eq) to the reaction mixture.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) in one portion.

-

Degassing: Purge the system with nitrogen or argon for 10–15 minutes to remove dissolved oxygen (critical to prevent homocoupling side reactions).

-

Reaction: Heat the mixture to 90°C under an inert atmosphere for 12–16 hours. Monitor progress by TLC (eluent: 50% EtOAc/Hexanes) or LC-MS.

-

Workup: Cool to room temperature. Dilute with water and extract three times with ethyl acetate (EtOAc).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0–40% EtOAc in Hexanes).

-

Characterization: The product should appear as an off-white to pale yellow solid.[1]

Medicinal Chemistry Applications

Kinase Inhibitor Scaffold (Hinge Binder)

The 2-aminopyridine motif is a classic "hinge binder" in kinase inhibitor design.[1] It forms a bidentate hydrogen bond network with the backbone residues of the kinase hinge region (e.g., Met109 in p38α).

-

Donor-Acceptor Motif: The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group acts as a hydrogen bond donor.[1]

-

Hydrophobic Pocket: The 6-(2-fluorophenyl) group extends into the hydrophobic "gatekeeper" region or the solvent-exposed front pocket, depending on the specific kinase.[1] The ortho-fluorine atom can induce a specific torsion angle, locking the biaryl system into a conformation that favors binding selectivity.[1]

Figure 2: Pharmacophore mapping of the scaffold in the kinase ATP-binding site.[1]

Bioisosterism

This scaffold is often used as a bioisostere for:

Analytical Characterization

To validate the synthesis, the following spectral data are expected:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Pyridine Ring: Three protons. Look for a triplet (H4) and two doublets (H3, H5). H3 (ortho to amine) will be shielded (approx. 6.5 ppm). H5 (ortho to phenyl) will be deshielded.

-

Phenyl Ring: Four protons. The ortho-fluorine causes characteristic splitting patterns (multiplets) and downfield shifts.[1]

-

Amine: Broad singlet around 6.0–6.5 ppm (exchangeable with D₂O).

-

-

¹³C NMR:

-

Expect doublet splitting for carbons coupled to the fluorine atom (C-F coupling constants: ¹J_CF ~245 Hz, ²J_CF ~20 Hz).

-

-

MS (ESI):

-

[M+H]⁺ = 189.2 m/z.

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place under inert atmosphere (nitrogen) to prevent oxidation of the amine.

References

Sources

- 1. CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine [cymitquimica.com]

- 2. 2-pyridinamine | Sigma-Aldrich [sigmaaldrich.com]

- 3. 6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine | C12H8FN5 | CID 72703518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

2-Amino-6-(2-fluorophenyl)pyridine (CAS 882014-37-1): Synthesis, Identification, and Application as a Privileged Kinase Hinge-Binding Motif

Executive Summary

In the landscape of modern targeted therapeutics, the strategic selection of low-molecular-weight building blocks dictates the success of structure-based drug design. 2-Amino-6-(2-fluorophenyl)pyridine , systematically known as 6-(2-fluorophenyl)pyridin-2-amine (CAS: 882014-37-1), represents a privileged scaffold frequently utilized in the development of small-molecule kinase inhibitors. This whitepaper provides an authoritative guide on the physicochemical identification, optimized synthetic methodologies, and structural biology rationale behind utilizing this specific chemical motif in advanced drug discovery programs.

Physicochemical Profiling & Analytical Identification

Accurate identification and quality control of starting materials are foundational to reproducible synthetic chemistry. The compound presents as a functionalized biaryl system combining an electron-rich 2-aminopyridine core with a sterically demanding ortho-fluorinated phenyl ring.

Fundamental Properties

The following table summarizes the core quantitative and structural data for 6-(2-fluorophenyl)pyridin-2-amine :

| Property | Value |

| Chemical Name | 6-(2-Fluorophenyl)pyridin-2-amine |

| CAS Registry Number | 882014-37-1 |

| MDL Number | MFCD12033166 |

| Molecular Formula | C₁₁H₉FN₂ |

| Molecular Weight | 188.20 g/mol |

| Structural Class | Halogenated Biaryl Heterocycle |

Analytical Identification (NMR & MS)

To establish a self-validating analytical workflow, researchers must confirm the identity of the synthesized or procured compound using orthogonal spectroscopic techniques.

-

Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) will yield a strong pseudo-molecular ion [M+H]⁺ at m/z 189.1 .

-

¹H NMR (CDCl₃ or DMSO-d₆): The signature of the 2-aminopyridine ring includes a multiplet for the pyridine C3, C4, and C5 protons, alongside a distinct broad singlet (br s) integrating for 2H between 4.5–5.5 ppm corresponding to the primary amine (-NH₂). The fluorophenyl ring presents a complex multiplet integrating for 4H.

-

¹⁹F NMR: A diagnostic singlet resonance is expected in the region of -114 to -118 ppm , confirming the presence of the ortho-fluorine atom.

Synthetic Methodology: Optimized Suzuki-Miyaura Cross-Coupling

The most robust and scalable method for synthesizing 2-amino-6-(2-fluorophenyl)pyridine is via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-amino-6-bromopyridine with (2-fluorophenyl)boronic acid.

Causality in Reagent Selection

The selection of the bromo-heterocycle over the chloro-analog is a deliberate mechanistic choice. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This lower bond dissociation energy facilitates a much more rapid oxidative addition to the Palladium(0) catalyst—the rate-determining step in the catalytic cycle 1[1]. Consequently, 2-amino-6-bromopyridine allows for milder reaction conditions, shorter reaction times, and mitigates the need for highly engineered, expensive phosphine ligands[1].

Catalytic cycle steps for the Suzuki-Miyaura synthesis of the target compound.

Step-by-Step Experimental Protocol

To ensure high yields and minimize side reactions such as protodeboronation (the hydrolysis of the boronic acid to fluorobenzene), the following self-validating protocol is recommended 2[2]:

-

Catalyst & Reagent Preparation: In an oven-dried Schlenk tube, combine the palladium precursor (Pd₂(dba)₃, 2-3 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 6-9 mol%), (2-fluorophenyl)boronic acid (1.5 equivalents), and a mild base such as K₃PO₄ (3.0 equivalents)[2].

-

Atmospheric Control: Seal the Schlenk tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure argon. Repeat this cycle three times. Causality: Oxygen quenches the active Pd(0) species, leading to homocoupling side products and catalyst death.

-

Solvent & Substrate Addition: Inject degassed 1,4-dioxane/water (typically 5:1 v/v) via syringe. Add 2-amino-6-bromopyridine (1.0 equivalent)[2][3].

-

Reaction Execution: Replace the septum with a Teflon screw cap, seal tightly, and heat the mixture to 100–110 °C with vigorous stirring for 12–16 hours.

-

In-Process QC & Validation: Before quenching, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and run a rapid LC-MS method. Validation Check: Proceed to workup only if the starting mass (m/z 173/175 for the bromide) is depleted and the product mass (m/z 189.1) is the dominant peak.

-

Workup & Purification: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo and purify via silica gel column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to afford the pure product.

Application in Drug Discovery: Kinase Hinge-Binding Motif

The 2-amino-6-(2-fluorophenyl)pyridine scaffold is not merely a random chemical entity; it is a highly engineered pharmacophore used extensively in the design of inhibitors targeting Receptor Tyrosine Kinases (RTKs), MAP4K4, and PI3K isoforms 4[4][5].

The 2-Aminopyridine Hinge Binder

The ATP-binding pocket of kinases contains a highly conserved "hinge region." The 2-aminopyridine core acts as an optimal bidentate hydrogen-bond donor/acceptor system. The pyridine nitrogen accepts a hydrogen bond from the backbone amide (N-H) of a hinge residue (e.g., Valine or Leucine), while the exocyclic primary amine donates a hydrogen bond to the adjacent backbone carbonyl (C=O) 6[6].

The Role of the Ortho-Fluoro Substitution

The addition of the 2-fluorophenyl group at the 6-position is a masterclass in conformational control. The highly electronegative fluorine atom creates a localized dipole and steric bulk that repels the adjacent pyridine nitrogen. This forces the biaryl system out of coplanarity, inducing a specific, non-planar dihedral twist.

-

Causality: This pre-organized twist is energetically favorable because it perfectly projects the lipophilic phenyl ring into the hydrophobic pocket adjacent to the kinase gatekeeper residue. By pre-organizing the molecule in its bioactive conformation, the entropic penalty upon binding is drastically reduced, leading to sub-nanomolar binding affinities (IC₅₀)[4][6].

Pharmacophore model detailing the dual-action binding mechanism in the kinase ATP pocket.

References

-

Sigma-Aldrich. "6-(2-Fluorophenyl)-2-pyridinamine | 882014-37-1." MilliporeSigma.

-

BenchChem. "Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Amino-6-bromopyridine and 2-Amino-6-chloropyridine." 1[1]

-

BenchChem. "Technical Support Center: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions." 2[2]

-

National Institutes of Health (PMC). "Discovery of multi-target receptor tyrosine kinase inhibitors as novel anti-angiogenesis agents." 4[4]

-

US Patent Office. "US9415037B2 - Compounds useful for the treatment of degenerative and inflammatory diseases." 3[3]

-

National Institutes of Health (PMC). "Glioblastoma: Current Status, Emerging Targets, and Recent Advances."5[5]

-

ACS Publications. "2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety." Journal of Medicinal Chemistry.6[6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US9415037B2 - Compounds useful for the treatment of degenerative and inflammatory diseases - Google Patents [patents.google.com]

- 4. Discovery of multi-target receptor tyrosine kinase inhibitors as novel anti-angiogenesis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glioblastoma: Current Status, Emerging Targets, and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Comprehensive Technical Guide: Synthesis, Characterization, and Application of 6-(2-Fluorophenyl)pyridin-2-amine

Executive Summary

As a privileged scaffold in modern medicinal chemistry, 6-(2-Fluorophenyl)pyridin-2-amine serves as a critical active pharmaceutical ingredient (API) intermediate. Combining the robust hydrogen-bonding capacity of a 2-aminopyridine core with the conformational rigidity imparted by an ortho-fluorophenyl group, this molecule is frequently utilized in the design of highly selective kinase inhibitors and G protein-coupled receptor (GPCR) ligands. This technical guide outlines the physicochemical properties, mechanistic synthesis, analytical validation, and pharmacological rationale behind this essential building block.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 6-(2-Fluorophenyl)pyridin-2-amine is the first step in predicting its behavior in both synthetic workflows and biological systems[1].

| Physicochemical Property | Value / Description |

| Chemical Name | 6-(2-Fluorophenyl)pyridin-2-amine |

| Molecular Formula | C₁₁H₉FN₂ |

| Molecular Weight | 188.20 g/mol |

| Monoisotopic Mass | 188.0749 Da |

| Hydrogen Bond Donors | 1 (Primary exocyclic amine, -NH₂) |

| Hydrogen Bond Acceptors | 2 (Pyridine nitrogen, Fluorine atom) |

| Estimated LogP | ~2.1 - 2.4 (Favorable for membrane permeability) |

Structural Significance: The molecule consists of two primary domains. The 2-aminopyridine domain is highly polar and capable of forming bidentate hydrogen bonds. The 2-fluorophenyl domain provides lipophilicity and steric bulk. The highly electronegative fluorine atom at the ortho position creates a polarized C-F bond that significantly influences the dihedral angle between the two aromatic rings, a critical factor in structure-based drug design.

Mechanistic Synthesis Pathways

The most efficient and scalable method for constructing the biaryl axis of 6-(2-Fluorophenyl)pyridin-2-amine is the Suzuki-Miyaura Cross-Coupling . This palladium-catalyzed reaction couples 6-bromopyridin-2-amine with (2-fluorophenyl)boronic acid.

Causality in Reagent Selection

Palladium catalysis is highly effective for C-C bond formation; however, the presence of the free exocyclic amine on the pyridine ring can coordinate to the palladium center, potentially poisoning the catalyst. To circumvent this, bulky, electron-rich bidentate ligands (such as dppf) or dialkylbiaryl phosphine ligands are employed. These ligands provide sufficient steric bulk and electron density to accelerate the reductive elimination step, effectively outcompeting the amine for coordination to the metal center[2].

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl synthesis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring high yield and purity.

-

Reagent Assembly: Charge an oven-dried reaction flask with 6-bromopyridin-2-amine (1.0 eq), (2-fluorophenyl)boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

-

Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions. K₂CO₃ acts as the base to quaternize the boronic acid, forming the reactive boronate species required for transmetalation.

-

-

Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the solution with N₂ gas for 15 minutes.

-

Causality: Degassing is critical to remove dissolved oxygen, which would irreversibly oxidize the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle.

-

-

Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq) under a positive N₂ stream.

-

Thermal Activation: Heat the reaction mixture to 90°C for 8–12 hours.

-

Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the LC-MS trace shows the disappearance of the starting bromide and the emergence of the product mass (

).

-

-

Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Analytical Characterization Protocols

To ensure the structural integrity and purity of the synthesized compound, the following self-validating analytical workflows must be employed:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, DMSO-d₆): The signature of the primary amine is a broad singlet integrating to 2 protons (typically around 6.0 ppm). The pyridine and fluorophenyl protons will appear as distinct multiplets in the aromatic region (6.5 – 8.0 ppm).

-

¹⁹F NMR (376 MHz, DMSO-d₆): A distinct multiplet or decoupled singlet around -115 to -118 ppm is characteristic of an ortho-fluorophenyl group. Causality: ¹⁹F NMR provides a direct, background-free confirmation of the fluorine atom's presence without interference from the hydrocarbon framework.

-

-

High-Performance Liquid Chromatography - Mass Spectrometry (HPLC-MS):

-

Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

-

Causality: The acidic modifier ensures the protonation of the 2-aminopyridine moiety, resulting in sharp chromatographic peak shapes and robust ionization in positive electrospray ionization (+ESI) mode. The expected target mass is 189.2 m/z [M+H]⁺ .

-

Pharmacological & Conformational Logic (E-E-A-T)

In medicinal chemistry, the integration of the 6-(2-Fluorophenyl)pyridin-2-amine scaffold is rarely arbitrary. It is driven by strict thermodynamic and pharmacokinetic logic.

Conformational Locking: The ortho-fluoro substitution acts as a highly effective conformation-controlling element. Due to steric hindrance and potential intramolecular hyperconjugative electron donation, the fluorine atom restricts the free rotation of the biaryl axis[3],[4]. This locks the molecule into a specific dihedral angle, pre-organizing the ligand into its bioactive conformation and significantly reducing the entropic penalty upon binding to a target protein's active site.

Metabolic Stability: Fluorine incorporation fundamentally alters the pharmacokinetic rate of metabolism. By replacing a hydrogen atom with a strongly electronegative fluorine atom at the ortho position, the local electron density is reduced, effectively blocking cytochrome P450-mediated oxidative metabolism at that specific site, thereby extending the compound's biological half-life[5].

Hinge-Binding Motif: The 2-aminopyridine core is a classical kinase hinge-binding motif. The pyridine nitrogen acts as a hydrogen-bond acceptor, while the exocyclic amine acts as a hydrogen-bond donor. This allows the scaffold to form a highly stable bidentate interaction with the backbone amides of a kinase hinge region.

Figure 2: Pharmacological logic mapping the structural features of the scaffold to clinical lead optimization.

References

Sources

- 1. molcore.com [molcore.com]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

The 6-Arylpyridin-2-amine Scaffold in Medicinal Chemistry: Design, Synthesis, and Therapeutic Applications

Executive Summary

In modern medicinal chemistry, the pyridine ring is universally recognized as a "privileged scaffold" due to its favorable electronic distribution, hydrogen-bonding capabilities, and structural rigidity. Among its derivatives, the 6-arylpyridin-2-amine motif has emerged as a highly versatile pharmacophore. The unique spatial arrangement—combining a hydrogen-bond donor/acceptor system at the 2-position with a tunable, lipophilic aryl group at the 6-position—enables precise interactions with complex protein active sites. This technical guide explores the mechanistic rationale behind the scaffold's efficacy, its primary therapeutic applications, and the validated synthetic methodologies used to construct it.

Pharmacological Applications & Mechanistic Causality

Targeting Neurodegenerative Diseases via nNOS Inhibition

Neuronal Nitric Oxide Synthase (nNOS) is a critical enzyme whose overactivation is implicated in various neurodegenerative disorders. The primary challenge in designing nNOS inhibitors is achieving selectivity over endothelial NOS (eNOS) and inducible NOS (iNOS), while simultaneously ensuring Blood-Brain Barrier (BBB) permeability[1][2].

The Causality of Scaffold Selection: The 2-aminopyridine moiety is indispensable for nNOS inhibition. Mechanistically, the pyridine nitrogen and the exocyclic amine form a bidentate hydrogen-bonding network with the carboxylate side chains of Glu-592 (in rat nNOS) or Glu-597 (in human nNOS)[1]. This geometric complementation acts as the primary anchor. The 6-aryl substitution serves to project the molecule into a hydrophobic pocket, orienting subsequent tail modifications toward the heme propionates[2].

Overcoming the BBB Permeability Bottleneck: Early iterations of 2-aminopyridine-based inhibitors utilized highly basic secondary amines in their tail regions, resulting in excellent potency but poor Caco-2 permeability due to a high polar surface area (PSA)[1].

-

The Solution: Researchers strategically replaced secondary carbon linkers with neutral ether linkers and introduced lipophilic fluorine atoms [3][4].

-

The Causality: These modifications suppress the basicity of the molecule, reduce the number of hydrogen bond donors, and lower the number of rotatable bonds. This directly shifts the physicochemical profile to favor passive diffusion across lipid bilayers, drastically improving BBB penetration while maintaining the critical Glu-597 anchoring[4].

Logical design of nNOS inhibitors using the 6-arylpyridin-2-amine scaffold.

Targeting Inflammatory Pathways via MSK1 Inhibition

Beyond neurodegeneration, the 6-arylpyridin-2-amine scaffold is utilized in anti-inflammatory drug discovery. Mitogen- and Stress-Activated Kinase 1 (MSK1) is a nuclear kinase involved in the activation of the pro-inflammatory transcription factor NF-kB, making it a target for asthma and psoriasis[5].

High-throughput screening identified 1-(6-phenylpyridin-2-yl)guanidine as a potent starting hit[5]. The conversion of the 2-amino group into a guanidine functionality expands the hydrogen-bonding network, allowing the molecule to effectively compete with ATP in the kinase domain, while the 6-phenyl ring stabilizes the complex via

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative impact of structural modifications on the 6-arylpyridin-2-amine scaffold for human nNOS (hnNOS) inhibition. Notice how the shift from a carbon/pyridine linker to an ether linker or fluorinated tail preserves potency while drastically altering permeability profiles[1][2][4].

| Compound / Modification | hnNOS | Selectivity (hnNOS / heNOS) | Selectivity (hnNOS / hiNOS) | Permeability / BBB Penetration |

| Compound 7 (Pyridine Linker) | 13 nM | 1831-fold | Moderate | Poor (Low Caco-2 permeability) |

| Compound 14j (Pyridine Linker) | 13 nM | 1761-fold | 118-fold | Poor |

| Compound 4 (Ether Linker) | 25 nM | 2335-fold | High | High (Excellent oral bioavailability) |

| Fluorinated Tail (Difluoropiperidine) | 48 nM | 388-fold | 135-fold | Excellent ( |

Synthetic Methodologies & Self-Validating Protocols

The most robust method for constructing the 6-arylpyridin-2-amine scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-amino-6-bromopyridine with arylboronic acids[6].

Why 2-amino-6-bromopyridine? While 2,6-dibromopyridine is highly reactive due to its electron-deficient nature, using 2-amino-6-bromopyridine is strategically superior when the terminal amino group is required. The electron-donating nature of the amino group slightly disfavors direct nucleophilic attack but perfectly accommodates the oxidative addition step of the palladium catalytic cycle, avoiding tedious protection-deprotection sequences[6].

Step-by-Step Experimental Protocol: Suzuki-Miyaura Coupling

Reagents: 2-amino-6-bromopyridine (1.0 equiv), Arylboronic acid (1.2 equiv),

-

Preparation & Degassing: Combine 2-amino-6-bromopyridine, the desired arylboronic acid, and

in a Schlenk flask containing the 1,4-dioxane/water solvent mixture.-

Causality & Validation: Degass the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes before adding the catalyst. Oxygen readily oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle. A self-validating check is the observation of a persistent yellow solution; turning black indicates palladium precipitation (catalyst death)[6].

-

-

Catalyst Addition: Under a positive flow of argon, add

(5 mol%). -

Thermal Activation: Heat the reaction mixture to 85–95 °C for 12–24 hours[6].

-

Causality: The elevated temperature provides the necessary activation energy for the transmetalation step, which is often rate-limiting when utilizing electron-rich heterocyclic bromides.

-

-

In-Process Monitoring: Monitor the reaction via TLC or LC-MS.

-

Validation: The reaction is deemed complete when the mass peak corresponding to the starting bromide is entirely consumed, ensuring maximum yield and simplifying purification.

-

-

Workup & Purification: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the pure 6-arylpyridin-2-amine[6].

Step-by-step Suzuki-Miyaura synthetic workflow for 6-arylpyridin-2-amines.

Conclusion

The 6-arylpyridin-2-amine scaffold is a masterclass in rational drug design. By combining the rigid, hydrogen-bonding capacity of the 2-aminopyridine head with the steric and lipophilic tunability of the 6-aryl tail, medicinal chemists can achieve exceptional target affinity and isoform selectivity. As demonstrated in the evolution of nNOS inhibitors, understanding the physicochemical causality behind structural modifications—such as substituting secondary amines with ether linkers—allows researchers to overcome pharmacokinetic barriers like BBB permeability without compromising pharmacodynamic potency.

References

- A Comparative Analysis of the Reactivity of 2,6- Dibromopyridine and 2-Amino-6-bromopyridine for Pharmaceutical and Agrochemical Synthesis Benchchem

- 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors NIH / ACS Chemical Neuroscience

- 2-Aminopyridines with a shortened amino sidechain as potent, selective, and highly permeable human neuronal nitric oxide synthase inhibitors eScholarship.org

- Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker ACS Public

- Potent, Selective, and Brain Penetrant Ether-Linked 2-Aminopyridine Inhibitors of Human Neuronal Nitric Oxide Synthase with Excellent Oral Bioavailability ACS Public

- Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model NIH / Pharmaceuticals (Basel)

Sources

- 1. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. escholarship.org [escholarship.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Electronic Properties of 2-Fluorophenyl Substituted Pyridines: A Technical Guide for Drug Development and Optoelectronics

Executive Summary

The 2-fluorophenyl pyridine motif is a privileged scaffold in both medicinal chemistry and materials science. The strategic placement of a fluorine atom at the ortho position of the phenyl ring induces profound electronic and conformational changes. This guide synthesizes the causality behind these properties, detailing how inductive electron withdrawal and steric constraints modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Furthermore, we provide field-proven, self-validating protocols for the synthesis and electrochemical characterization of these highly versatile compounds.

The Privileged Scaffold: 2-Fluorophenyl Pyridines

In drug development, replacing a standard phenyl ring with a 2-fluorophenyl substituted pyridine can drastically alter a molecule's physicochemical profile. The fluorine atom modulates electronic properties, metabolic stability, and binding affinity [1]. For instance, the EP(1) receptor antagonist GSK269984A utilizes a fluorophenyl pyridine core to achieve high potency and metabolic resistance in inflammatory pain models [2].

In optoelectronics, bis-cyclometalated iridium(III) complexes utilizing 2-(2-fluorophenyl)pyridine ligands exhibit highly tunable phosphorescence. Recent studies demonstrate that positional fluorination (ortho vs. meta vs. para) does not merely induce a general blue shift; rather, it tunes the HOMO and LUMO energy levels in a non-trivial, position-dependent manner[3].

Electronic & Conformational Causality

The electronic properties of 2-fluorophenyl pyridines are governed by two competing forces:

-

Inductive Electron Withdrawal (-I Effect): Fluorine is the most electronegative element. At the ortho position, its strong inductive pull stabilizes the HOMO energy level. In cyclometalated Ir(III) complexes, the HOMO is primarily distributed over the metal d-orbitals and the phenyl units. Ortho-fluorination significantly lowers this energy compared to the non-fluorinated parent complex, directly impacting the oxidative stability of the molecule [3].

-

Conformational Locking (Steric & Electrostatic Effects): The ortho-fluorine atom creates steric hindrance and electrostatic repulsion (e.g., F···N repulsion if the rings attempt to adopt a coplanar geometry). This forces a dihedral twist between the phenyl and pyridine rings, breaking extended π-conjugation. In drug design, this restricted rotation minimizes the entropic penalty upon target binding and prevents planar intercalation, thereby reducing off-target toxicity.

Caption: Logical relationship between ortho-fluorination, electronic modulation, and application outcomes.

Experimental Methodologies

To harness these properties, researchers must employ robust synthesis and characterization workflows. The following protocols are designed as self-validating systems to ensure scientific integrity.

Caption: Step-by-step experimental workflow from Suzuki coupling to photophysical characterization.

Protocol 1: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality of Choice: The Suzuki-Miyaura cross-coupling is selected for its high functional group tolerance. Using Pd(PPh₃)₄ ensures efficient oxidative addition to the electron-deficient bromopyridine, while the bulky phosphine ligands stabilize the catalytic intermediate.

Step-by-Step Methodology:

-

Reagent Preparation: In a Schlenk flask under an inert argon atmosphere, combine 2-fluorophenylboronic acid (1.2 eq) and 2-bromopyridine (1.0 eq).

-

Catalyst and Base Addition: Add Pd(PPh₃)₄ (5 mol%) and anhydrous K₂CO₃ (2.0 eq).

-

Self-Validation Check: The strict use of an inert atmosphere prevents catalyst oxidation (Pd(0) to Pd(II)), ensuring the catalytic cycle initiates properly. A color change to pale yellow/green indicates active Pd(0) species.

-

-

Solvent System: Suspend the mixture in a degassed solvent blend of Toluene/Ethanol/Water (2:1:1 v/v). The water dissolves the inorganic base, facilitating the critical transmetalation step.

-

Reaction Execution: Reflux the mixture at 90°C for 12-18 hours. Monitor via Thin-Layer Chromatography (TLC) until the bromopyridine is entirely consumed.

-

Workup and Purification: Cool to room temperature, extract the organic layer with ethyl acetate, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel column chromatography (Hexanes/EtOAc gradient) to yield the pure 2-(2-fluorophenyl)pyridine.

Protocol 2: Electrochemical Characterization (Cyclic Voltammetry)

Causality of Choice: Cyclic Voltammetry (CV) is the gold standard for directly measuring oxidation and reduction onset potentials. These potentials are mathematically converted to HOMO and LUMO energy levels using the Nernst equation, providing an empirical map of the molecule's electronic structure.

Step-by-Step Methodology:

-

Cell Setup: Prepare a three-electrode cell using a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

Electrolyte Preparation: Dissolve the synthesized compound (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

-

Internal Calibration: Add Ferrocene (Fc) as an internal standard.

-

Self-Validation Check: The Fc/Fc⁺ redox couple provides a reliable reference point (typically ~4.8 eV below vacuum). Observing a reversible, symmetric Fc wave validates the reference electrode's stability and compensates for any solvent junction potentials.

-

-

Measurement: Sweep the potential at a scan rate of 50-100 mV/s. Record the onset oxidation potential (

) and onset reduction potential ( -

Energy Calculation: Compute the frontier orbital energy levels:

Quantitative Data Summary: Positional Fluorination Effects

The table below summarizes the effect of positional fluorination on the electronic properties of bis-cyclometalated Ir(III) acetylacetonate complexes. It demonstrates how ortho-fluorination (C1) specifically lowers the HOMO level compared to para-fluorination (C3) and the non-fluorinated reference (C6) [3].

| Complex | Ligand Substitution | HOMO (eV) | LUMO (eV) | Bandgap ( | Emission Shift |

| C6 (Reference) | None (ppy) | -5.20 | -2.40 | 2.80 | Green |

| C1 | Ortho-Fluoro (o-Fppy) | -5.35 | -2.45 | 2.90 | Blue-shifted |

| C3 | Para-Fluoro (p-Fppy) | -5.21 | -2.52 | 2.69 | Red-shifted |

| C7 | Di-Fluoro (dFppy) | -5.52 | -2.49 | 3.03 | Deep Blue |

Note: Data synthesized from electrochemical profiling of[Ir(Fppy)₂(acac)] derivatives. The ortho-fluorine uniquely stabilizes the HOMO without drastically dropping the LUMO, leading to an widened bandgap.

References

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Institutes of Health (PMC). [Link]

-

Discovery of sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate (GSK269984A) an EP(1) receptor antagonist for the treatment of inflammatory pain. PubMed. [Link]

-

Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes. Inorganic Chemistry (ACS Publications). [Link]

Biaryl Amine Building Blocks for Heterocyclic Synthesis: Mechanistic Pathways and Application Protocols

Prepared by: Senior Application Scientist, Chemical Synthesis & Catalysis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary: The Strategic Value of Biaryl Amines

In modern drug discovery and materials science, the rapid assembly of complex, polycyclic heterocycles is a critical bottleneck. Biaryl amines—specifically 2-aminobiphenyls and their heteroaromatic analogues—serve as highly versatile, privileged building blocks. Their strategic value lies in their pre-organized geometry: the spatial proximity of the pendant aryl ring and the amine directing group creates an ideal microenvironment for site-selective transition-metal-catalyzed functionalization.

Rather than relying on traditional, step-heavy condensation chemistry, modern protocols leverage these biaryl amines to access diverse scaffolds—such as carbazoles, phenanthridines, and azepinones—through divergent C–H activation and oxidative annulation pathways. This whitepaper details the mechanistic causality behind these transformations and provides self-validating experimental protocols to ensure reproducibility in your laboratory.

Mechanistic Causality: Divergent Pathways to Heterocycles

As an application scientist, I frequently observe that the failure of C–H functionalization protocols stems from a fundamental misunderstanding of the catalyst's resting state and the mechanistic role of additives. The divergence of a biaryl amine into different heterocyclic classes is entirely dictated by the choice of catalyst, ligand, and oxidant.

The CMD Pathway to Carbazoles

The intramolecular C–H amination of 2-aminobiaryls to form carbazoles is predominantly driven by Palladium(II) catalysis[1]. The causality behind the ubiquitous use of

Cooperative Catalysis for Precursor Synthesis

Before functionalizing biaryl amines, one must synthesize them efficiently. The traditional Buchwald-Hartwig cross-coupling often struggles with highly congested ortho-substituted systems. Enter Palladium/Norbornene (Pd/NBE) cooperative catalysis (the Catellani reaction). By utilizing an aryl iodide, an electrophilic amine source, and an aryl boronic acid, Pd/NBE catalysis enables a domino ortho-amination/ipso-Suzuki coupling[2]. Mass spectrometric studies have proven that bases like

Reaction Pathway Visualization

The following diagram maps the divergent synthetic pathways originating from biaryl amine precursors.

Figure 1: Divergent heterocyclic synthesis pathways from biaryl amine precursors.

Quantitative Benchmarking of Catalytic Systems

To guide your synthetic planning, the following table summarizes the optimized parameters and expected outcomes for the primary transformations discussed.

| Target Scaffold | Precursor Type | Catalytic System | Oxidant / Base | Typical Yield | Mechanistic Driver |

| Carbazoles | 2-Aminobiaryls | 5 mol% | 85–95% | CMD C–H Activation[1] | |

| Phenanthridines | 2-Arylbenzaldimines | 10 mol% | 70–85% | Decarboxylative Annulation | |

| Biaryl Tertiary Amines | Aryl Iodides + Amines | 75–90% | Pd(IV) Intermediacy[3] |

Self-Validating Experimental Protocol: Intramolecular C–H Amination to Carbazoles

A robust protocol must be self-validating—meaning the operator can verify the success of the reaction at intermediate stages without waiting for final isolation. The following procedure details the synthesis of a substituted carbazole from a 2-aminobiaryl precursor.

Step 1: Assembly of the Catalytic Chamber (Inert Atmosphere)

-

Action: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the 2-aminobiaryl derivative (1.0 mmol),

(11.2 mg, 0.05 mmol, 5 mol%), and anhydrous -

Causality:

serves as the pre-catalyst. The stoichiometric

Step 2: Solvent Addition and Thermal Activation

-

Action: Evacuate and backfill the tube with

(balloon pressure). Add 5.0 mL of anhydrous toluene. Seal the tube and heat to 110 °C behind a blast shield for 12 hours. -

Causality: Toluene provides a non-coordinating, high-boiling medium that stabilizes the high-temperature palladacycle intermediate without competing for vacant coordination sites on the palladium center. The

atmosphere acts as a co-oxidant, regenerating the Cu(II) species and ensuring catalytic turnover.

Step 3: Self-Validating Quench and Reaction Monitoring

-

Action: Cool the reaction mixture to room temperature. Dilute with 10 mL of ethyl acetate and filter through a short pad of Celite to remove copper salts and palladium black. Perform TLC (Hexanes/EtOAc 4:1) and LC-MS on the crude filtrate.

-

Validation Check: The starting 2-aminobiaryl is typically highly fluorescent under 254 nm UV light. The disappearance of this spot and the emergence of a lower-

, distinctively UV-active carbazole spot confirms conversion. LC-MS must show a mass shift of

Step 4: Isolation and Purification

-

Action: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc).

-

Causality: Carbazoles are highly stable and non-polar relative to their open-chain amine precursors, allowing for straightforward normal-phase separation.

References

-

Title: Synthesis of Biaryl Tertiary Amines through Pd/Norbornene Joint Catalysis in a Remote C–H Amination/Suzuki Coupling Reaction Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Palladium-Catalyzed C–H Amination of C(sp2) and C(sp3)–H Bonds: Mechanism and Scope for N-Based Molecule Synthesis Source: ACS Catalysis URL: [Link]

-

Title: Palladium/Norbornene-Cocatalyzed Ortho-Amination of Aryl Iodides: A Systematic Elucidation of the Mechanisms and Roles of Cs2CO3 Base via Computational and Mass Spectrometric Approaches Source: ACS Catalysis URL: [Link]

Sources

Conformational and Pharmacological Divergence in Isomeric Pyridine Scaffolds: A Technical Guide to 6-(2-Fluorophenyl)- vs. 6-(3-Fluorophenyl)pyridin-2-amine

Executive Summary

In modern structure-based drug design, the precise spatial arrangement of biaryl scaffolds dictates target affinity, selectivity, and pharmacokinetic viability. The compounds 6-(2-fluorophenyl)pyridin-2-amine and 6-(3-fluorophenyl)pyridin-2-amine represent two critical isomeric building blocks frequently utilized in the development of kinase inhibitors [1]. While they differ only by the transposition of a single fluorine atom from the ortho (C2') to the meta (C3') position of the phenyl ring, this subtle structural shift induces profound conformational, electronic, and pharmacological consequences.

This whitepaper provides an in-depth technical analysis of these two scaffolds, detailing their conformational mechanics, synthetic methodologies, and applications in targeted therapeutics.

Structural and Conformational Divergence

The core difference between these two isomers lies in the rotational freedom around the biaryl axis (the C-C bond connecting the pyridine and phenyl rings).

The "Conformational Lock" Effect

In 6-(2-fluorophenyl)pyridin-2-amine , the highly electronegative and sterically demanding fluorine atom at the ortho position creates significant steric hindrance with the adjacent C5-proton of the pyridine ring. To minimize this steric clash and electrostatic repulsion, the molecule is forced out of coplanarity, adopting a twisted conformation. This "conformational lock" drastically increases the rotational energy barrier, fixing the dihedral angle typically between 40° and 60°.

Conversely, 6-(3-fluorophenyl)pyridin-2-amine places the fluorine atom at the meta position, far removed from the biaryl linkage. Without ortho-substitution, the steric penalty is minimized, allowing the two aromatic rings to adopt a nearly planar conformation (dihedral angle 0°–20°). This planarity maximizes

Quantitative Comparison

| Property | 6-(2-fluorophenyl)pyridin-2-amine | 6-(3-fluorophenyl)pyridin-2-amine |

| SMILES | NC1=NC(C2=CC=CC=C2F)=CC=C1 | NC1=NC(C2=CC=CC(F)=C2)=CC=C1 |

| Fluorine Position | Ortho (C2') | Meta (C3') |

| Biaryl Conformation | Twisted (Sterically hindered) | Planar-accessible |

| Estimated Dihedral Angle | 40° - 60° | 0° - 20° |

| Disrupted / Localized | Extended / Delocalized | |

| Kinase Pocket Fit | Deep, orthogonal hydrophobic pockets | Narrow, planar clefts |

| Inductive Effect (-I) | Stronger at biaryl linkage | Weaker at biaryl linkage |

Pharmacological Impact: Kinase Inhibition Dynamics

The 2-aminopyridine motif is a privileged "hinge-binding" scaffold in kinase inhibitors. The primary amine and the pyridine nitrogen act as a hydrogen-bond donor-acceptor pair, anchoring the molecule to the backbone amides of the kinase hinge region [1, 2].

The position of the fluorophenyl ring determines how the rest of the molecule projects into the adjacent hydrophobic pockets (e.g., the specificity pocket or the DFG-out allosteric site).

-

Targeting with the Ortho-Isomer: The pre-organized, twisted conformation of the 2-fluorophenyl variant reduces the entropic penalty of binding when targeting kinases with deep, orthogonal hydrophobic sub-pockets (e.g., MSK1 or PKMYT1) [1, 2]. The molecule is already locked in the bioactive conformation required for entry.

-

Targeting with the Meta-Isomer: The planar 3-fluorophenyl variant is better suited for kinases with narrow, slit-like hydrophobic clefts where a twisted biaryl system would cause a steric clash with the pocket walls.

Caption: Logical workflow of how fluorine positioning dictates biaryl conformation and kinase target selectivity.

Synthetic Methodology: Biphasic Suzuki-Miyaura Cross-Coupling

Both isomers are synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-amino-6-chloropyridine and the respective fluorophenylboronic acid. The protocol utilizes a carefully optimized biphasic solvent system (Toluene/Ethanol/Water) to ensure maximum reaction kinetics.

-

Toluene solubilizes the organic electrophile and the growing product.

-

Water dissolves the inorganic base (Na₂CO₃), which is strictly required to convert the boronic acid into a reactive, electron-rich boronate complex capable of transmetalation.

-

Ethanol acts as a phase-transfer agent, homogenizing the interface between the aqueous base and the organic bulk.

Step-by-Step Experimental Protocol[1]

-

Reagent Preparation: To a microwave-safe reaction vial, add 2-amino-6-chloropyridine (1.0 equivalent, e.g., 200 mg, 1.56 mmol) and the corresponding fluorophenylboronic acid (2-fluoro or 3-fluoro variant, 1.2 equivalents, 1.87 mmol).

-

Catalyst and Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%, catalytic) and Sodium Carbonate (Na₂CO₃) (3.0 equivalents).

-

Solvent Introduction: Suspend the mixture in a degassed solvent system of Toluene : Ethanol : Water in a 5:1:1 volumetric ratio (approximately 5.3 mL per mmol of halide).

-

Reaction Execution: Seal the vial with a crimp cap, purge the headspace with argon for 5 minutes, and heat the mixture under microwave irradiation at 120 °C for 1 to 2 hours (or until complete conversion is observed via TLC/LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with deionized water (15 mL) and extract the aqueous layer three times with Ethyl Acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (eluting with a Hexane/Ethyl Acetate gradient) to yield the pure fluorophenylpyridin-2-amine as a solid.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for synthesizing fluorophenylpyridines.

Analytical Differentiation (NMR Spectroscopy)

Distinguishing between the ortho- and meta-fluoro isomers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹⁹F NMR: The most direct method. The ortho-fluorine typically resonates at a significantly different chemical shift due to its proximity to the biaryl bond and the electron-withdrawing pyridine ring, compared to the less shielded meta-fluorine.

-

¹H NMR (Ring Current Effects): In the meta-isomer, the planar conformation places the pyridine C5-proton squarely within the deshielding cone of the adjacent phenyl ring's

-system, resulting in a downfield shift. In the ortho-isomer, the twisted conformation rotates the phenyl ring out of plane, moving the C5-proton out of the maximum deshielding zone, which often results in a relative upfield shift for this specific proton [1]. Furthermore, the ortho-isomer exhibits a distinct doublet of doublets (or complex multiplet) for the proton adjacent to the fluorine (H3') with a large

Conclusion

The selection between 6-(2-fluorophenyl)pyridin-2-amine and 6-(3-fluorophenyl)pyridin-2-amine is not merely a matter of synthetic availability, but a deliberate strategic choice in drug design. By understanding the causality between the fluorine position, the resulting biaryl dihedral angle, and the geometric requirements of the target kinase pocket, researchers can leverage these scaffolds to fine-tune the entropic thermodynamics of drug binding.

References

-

Bihel, F., Bollenbach, M., Nemska, S., Wagner, P., Camelin, G., Daubeuf, F., Rognan, D., & Bourguignon, J.-J. (2017). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. International Journal of Molecular Sciences, 18(10), 2163.[Link]

- Repare Therapeutics Inc. (2024). Biarylamide derivatives and their use as pkmyt1 inhibitors. World Intellectual Property Organization.

Technical Whitepaper: Chemical Identity, Safety Profile, and Synthesis of 6-(2-Fluorophenyl)pyridin-2-amine

Executive Summary & Chemical Identity

6-(2-Fluorophenyl)pyridin-2-amine is a specialized biaryl compound characterized by a 2-aminopyridine core substituted with an ortho-fluorinated phenyl ring at the 6-position. This structural motif is highly privileged in medicinal chemistry and drug development, frequently serving as a bioisosteric hinge-binding scaffold in the design of kinase inhibitors.

While researchers often query the PubChem database for the specific Chemical Identifier (CID) of this exact regioisomer, the compound is most reliably tracked across commercial and chemical databases via its CAS Registry Number 882014-37-1 and MDL Number MFCD12033166 [1]. Isomeric variations, such as 4-(3-fluorophenyl)pyridin-2-amine, are distinctly cataloged (e.g., PubChem CID 45787945)[2], but the 6-(2-fluorophenyl) derivative is uniquely defined by its SMILES string c1ccc(c(c1)c2cccc(n2)N)F[3].

Quantitative Chemical Identifiers

| Property | Value |

| IUPAC Name | 6-(2-fluorophenyl)pyridin-2-amine |

| CAS Registry Number | 882014-37-1[1] |

| MDL Number | MFCD12033166[1] |

| Molecular Formula | C11H9FN2[1] |

| Molecular Weight | 188.20 g/mol [3] |

| SMILES | c1ccc(c(c1)c2cccc(n2)N)F[3] |

Safety Data & GHS Handling Protocols

As a halogenated aminopyridine derivative, 6-(2-Fluorophenyl)pyridin-2-amine exhibits a safety profile consistent with its chemical class. Based on standardized Globally Harmonized System (GHS) classifications for structurally analogous compounds like 6-(2-chloro-4-fluorophenyl)pyridin-2-amine hydrochloride, this substance is classified as a moderate irritant.

GHS Classification Table

| GHS Parameter | Classification / Code | Description |

| Signal Word | Warning | Indicates a moderate hazard level requiring standard PPE. |

| Pictogram | GHS07 | Exclamation mark (Irritant). |

| Hazard Statements | H315, H319, H335 | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. |

| Precautionary | P261, P280, P305+P351+P338 | Avoid breathing dust; Wear protective gloves/eye protection; IF IN EYES: Rinse cautiously with water. |

Spill Response & Containment Workflow

To maintain a self-validating safety environment, laboratory personnel must adhere to a strict progression of hazard containment.

Caption: Standard operating procedure for hazard assessment and chemical spill response.

Experimental Methodology: Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient and scalable route to synthesize 6-(2-Fluorophenyl)pyridin-2-amine is via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The electron-deficient nature of the pyridine ring makes the 6-bromo position highly susceptible to oxidative addition by Pd(0) species, facilitating rapid carbon-carbon bond formation[4].

Mechanistic Causality of Reagent Selection

-

Electrophile (6-bromopyridin-2-amine): The bromine atom serves as an excellent leaving group, while the unprotected primary amine is generally tolerated under mild Suzuki conditions without requiring protecting groups[5].

-

Nucleophile ((2-fluorophenyl)boronic acid): The ortho-fluoro substitution introduces steric hindrance, but the highly reactive boronic acid ensures efficient transmetalation.

-

Solvent System (1,4-Dioxane/H₂O): A biphasic 4:1 mixture is critical. Dioxane solubilizes the organic precursors, while water dissolves the inorganic base (Na₂CO₃), creating an optimal interface for the transmetalation step[5].

Self-Validating Protocol: Step-by-Step Synthesis

Step 1: Reaction Setup (Inert Atmosphere) Charge a flame-dried Schlenk flask with 6-bromopyridin-2-amine (1.0 equiv), (2-fluorophenyl)boronic acid (1.2 equiv), and the catalyst Pd(PPh₃)₄ (0.05 equiv). Causality: An excess of boronic acid is used to compensate for potential protodeboronation side reactions at elevated temperatures[4].

Step 2: Solvent & Base Addition Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v), followed by Na₂CO₃ (2.0 equiv). Causality: Degassing the solvent via sparging with nitrogen prevents the oxidative homocoupling of the boronic acid, which would otherwise consume the nucleophile and reduce the yield[5].

Step 3: Thermal Activation Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12 hours. Causality: Elevated thermal energy is required to overcome the activation barrier of the reductive elimination step, driving the catalytic cycle forward[5].

Step 4: Self-Validation (Reaction Monitoring) Monitor the reaction progress via Thin-Layer Chromatography (TLC) using an EtOAc/Hexane (1:2) eluent. The complete disappearance of the 6-bromopyridin-2-amine spot validates the termination of the reaction. Confirm the product mass via LC-MS (Expected m/z: [M+H]⁺ = 189.2).

Step 5: Workup & Purification Cool the mixture to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer, dry the combined organic phases over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the pure 6-(2-Fluorophenyl)pyridin-2-amine.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- Aaronchem. "882014-37-1 | MFCD12033166 | 6-(2-Fluorophenyl)-2-pyridinamine".

- Aaronchem. "SMILES and Molecular Data for 6-(2-Fluorophenyl)-2-pyridinamine".

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 45787945, 4-(3-Fluorophenyl)pyridin-2-amine".

- Sigma-Aldrich. "Safety Data Sheet: 6-(2-chloro-4-fluorophenyl)pyridin-2-amine hydrochloride | 1803603-68-0".

- Chen, J., et al. "Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids". ACS Catalysis.

- "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction". PMC.

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. 4-(3-Fluorophenyl)pyridin-2-amine | C11H9FN2 | CID 45787945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aaronchem.com [aaronchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6-(2-Fluorophenyl)pyridin-2-amine as a Bidentate Ligand

Introduction: The Emerging Role of 6-Aryl-2-Aminopyridine Ligands in Modern Catalysis

In the landscape of coordination chemistry and homogeneous catalysis, the design of effective ligands is paramount to controlling the reactivity and selectivity of metal centers. Among the vast array of ligand scaffolds, 2-aminopyridines have garnered significant attention due to their versatile coordination modes and their ability to fine-tune the electronic and steric properties of metal complexes.[1][2] The introduction of an aryl substituent at the 6-position of the pyridine ring creates a bidentate N,N'-chelating system that can form stable complexes with a variety of transition metals.[1]

This application note provides a comprehensive guide to the synthesis and utilization of 6-(2-Fluorophenyl)pyridin-2-amine as a bidentate ligand. The presence of the electron-withdrawing fluorine atom on the phenyl ring is anticipated to modulate the electronic properties of the resulting metal complexes, potentially enhancing their catalytic activity in various organic transformations.[3][4] We will present a detailed, field-proven protocol for the synthesis of this ligand via a Suzuki-Miyaura cross-coupling reaction, a general procedure for the formation of its palladium(II) complexes, and a discussion of its potential applications in catalysis.

Ligand Synthesis: A Robust Protocol via Suzuki-Miyaura Cross-Coupling

The synthesis of 6-aryl-2-aminopyridines is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method.[5][6][7] This approach offers high yields and excellent functional group tolerance. The following protocol details the synthesis of 6-(2-Fluorophenyl)pyridin-2-amine from commercially available starting materials.

Experimental Protocol: Synthesis of 6-(2-Fluorophenyl)pyridin-2-amine

Materials:

-

6-Bromopyridin-2-amine

-

2-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flasks

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

NMR spectrometer (¹H, ¹³C, ¹⁹F NMR)

-

Mass spectrometer

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromopyridin-2-amine (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Preparation: In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of 1,4-dioxane.

-

Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: To the reaction flask, add a degassed 3:1 mixture of 1,4-dioxane and water. Then, add the prepared catalyst solution via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified 6-(2-Fluorophenyl)pyridin-2-amine by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Coordination Chemistry: Synthesis of a Palladium(II) Complex

The bidentate nature of 6-(2-Fluorophenyl)pyridin-2-amine allows for the formation of stable chelate complexes with various transition metals. Palladium(II) complexes of aminopyridine ligands have shown significant promise as catalysts in cross-coupling reactions.[3][8][9] The following is a general protocol for the synthesis of a dichloropalladium(II) complex with the title ligand.

Experimental Protocol: Synthesis of Dichloro[6-(2-fluorophenyl)pyridin-2-amine]palladium(II)

Materials:

-

6-(2-Fluorophenyl)pyridin-2-amine

-

Bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂)

-

Dichloromethane (DCM)

-

Diethyl ether

Instrumentation:

-

Schlenk line or glovebox

-

Schlenk flask

-

Magnetic stirrer

-

Cannula or syringe for solvent transfer

-

Sintered glass funnel

Step-by-Step Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 6-(2-Fluorophenyl)pyridin-2-amine (1.0 eq) in dry, degassed dichloromethane.

-

Addition of Palladium Precursor: In a separate Schlenk flask, dissolve bis(acetonitrile)dichloropalladium(II) (1.0 eq) in dry, degassed dichloromethane.

-

Complexation: Slowly add the palladium precursor solution to the ligand solution at room temperature with continuous stirring.

-

Precipitation: Stir the reaction mixture at room temperature for 4-6 hours. A precipitate should form during this time.

-

Isolation: If a precipitate has formed, collect the solid by filtration using a sintered glass funnel under an inert atmosphere. If no precipitate forms, slowly add dry diethyl ether to the reaction mixture to induce precipitation.

-

Washing and Drying: Wash the collected solid with small portions of cold diethyl ether and dry under vacuum.

-

Characterization: Characterize the resulting palladium(II) complex by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and elemental analysis to confirm its composition and structure.

Visualization of Synthetic Workflow

Caption: Workflow for the synthesis of the ligand and its palladium complex.

Applications in Homogeneous Catalysis

Palladium complexes bearing N-donor ligands are workhorses in modern organic synthesis, particularly for cross-coupling reactions.[4][10] The electronic and steric properties of the 6-(2-fluorophenyl)pyridin-2-amine ligand make its palladium complexes promising candidates for various catalytic transformations.

Potential Catalytic Applications

| Application Area | Reaction Type | Rationale for Ligand Suitability |

| Cross-Coupling | Suzuki-Miyaura, Heck, Buchwald-Hartwig | The bidentate chelation provides a stable metal center, while the 2-aminopyridine moiety can influence the electron density at the palladium, potentially enhancing catalytic turnover.[4][10] |

| C-H Activation | Arylation, Alkenylation | The ligand framework can support the high oxidation states of palladium often involved in C-H activation pathways.[1] |

| Oxidation Catalysis | Benzylic C-H Oxidation | Palladium aminopyridine complexes have been shown to be effective catalysts for selective oxidation reactions.[8] |

Illustrative Catalytic Cycle: Suzuki-Miyaura Coupling

The following diagram illustrates a plausible catalytic cycle for a Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium complex of 6-(2-fluorophenyl)pyridin-2-amine.

Caption: Proposed catalytic cycle for Suzuki-Miyaura cross-coupling.

Conclusion and Future Outlook

6-(2-Fluorophenyl)pyridin-2-amine represents a readily accessible and electronically tunable bidentate ligand with significant potential in coordination chemistry and homogeneous catalysis. The protocols provided herein offer a solid foundation for researchers to synthesize this ligand and its metal complexes, and to explore their applications in a wide range of chemical transformations. Future work could involve the synthesis of complexes with other transition metals to investigate their unique catalytic activities and material properties. The modular nature of the Suzuki-Miyaura synthesis allows for the straightforward preparation of a library of analogous ligands with different substitution patterns, paving the way for systematic studies of structure-activity relationships.

References

-

Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. (URL: [Link])

-

Palladium aminopyridine complexes catalyzed selective benzylic C–H oxidations with peracetic acid. Dalton Transactions. (URL: [Link])

-

Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. ResearchGate. (URL: [Link])

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (URL: [Link])

-

Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. Inorganica Chimica Acta. (URL: [Link])

-

of Some New Synthesized 6-Phenyl Pyridine Derivatives. ResearchGate. (URL: [Link])

-

Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry. (URL: [Link])

-

Early transition metal complexes containing aminopyridinato ligands. Polimery. (URL: [Link])

-

Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. (URL: [Link])

-

Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society. (URL: [Link])

-

Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η6-Coordination: Role of Meisenheimer Intermediate Coordination Ability. MDPI. (URL: [Link])

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. (URL: [Link])

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. (URL: [Link])

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC. (URL: [Link])

-

4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. PMC. (URL: [Link])

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Discovery - the University of Dundee Research Portal. (URL: [Link])

-

Amination of Aminopyridines via η6-Coordination Catalysis. PubMed. (URL: [Link])

-

Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. ResearchGate. (URL: [Link])

-

Synthesis of 6-phenylpyrimidin-2-ol Derivatives Based on Chalcone derivatives. University of Babylon Private CDN. (URL: [Link])

-

Transition metal pyridine complexes. Wikipedia. (URL: [Link])

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Publishing. (URL: [Link])

-

Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC. (URL: [Link])

-

Pyridine: A Useful Ligand in Transition Metal Complexes. ResearchGate. (URL: [Link])

-

Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])

-

Pyridine: A Useful Ligand in Transition Metal Complexes. SciSpace. (URL: [Link])

-

Synthesis of Copper-Complexes. and their Characterization I. NBU-IR. (URL: [Link])

-

Suzuki reaction. Wikipedia. (URL: [Link])

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. (URL: [Link])

Sources

- 1. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 2. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Palladium aminopyridine complexes catalyzed selective benzylic C–H oxidations with peracetic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Protocols for N-Functionalization of 6-(2-Fluorophenyl)pyridin-2-amine

Executive Summary & Strategic Analysis

6-(2-Fluorophenyl)pyridin-2-amine is a "privileged scaffold" in medicinal chemistry, frequently serving as the hinge-binding motif in kinase inhibitors (e.g., p38 MAPK, JNK) and as a ligand in GPCR modulation. Functionalization of the exocyclic amine is the primary vector for expanding Structure-Activity Relationships (SAR).

However, this substrate presents specific synthetic challenges:

-

Ambident Nucleophilicity: Competition exists between the exocyclic amine (desired) and the endocyclic pyridine nitrogen (undesired).

-

Electronic Deactivation: The electron-withdrawing nature of the pyridine ring, compounded by the inductive effect of the 2-fluorophenyl group at the 6-position, renders the exocyclic amine significantly less nucleophilic than a standard aniline.

-

Catalyst Poisoning: In transition-metal-catalyzed cross-couplings, the pyridine nitrogen can chelate metal centers (Pd, Cu), arresting the catalytic cycle.

This guide provides three field-validated protocols designed to overcome these barriers, ensuring chemoselectivity and high yields.

Chemical Property Profile

| Property | Value / Characteristic | Implication for Synthesis |

| pKa (Conjugate Acid) | ~6.0 – 6.5 (Est.) | Weak base; requires strong bases for deprotonation or activation. |

| Nucleophilicity | Low | Standard alkylation often fails; requires catalysis or high-energy electrophiles. |

| Sterics | 6-(2-F-Ph) creates "ortho-like" bulk | Hinders coordination at the ring nitrogen (beneficial for catalysis). |

| Solubility | Moderate (DCM, THF, Toluene) | Compatible with standard organic solvents; poor in water/hexanes. |

Decision Matrix & Workflow

Before selecting a protocol, utilize the following logic flow to determine the optimal pathway based on your target moiety.

Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol.

Detailed Experimental Protocols

Protocol 1: Chemoselective N-Acylation (Amide Formation)

Objective: Mono-acylation of the exocyclic amine without forming the bis-imide or N-ring acyl salt.

Mechanistic Insight: Direct reaction with acyl chlorides often leads to bis-acylation or formation of a pyridinium salt. Using 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst in conjunction with an anhydride or mild acylating agent favors the kinetic mono-product.

Materials:

-

Substrate: 6-(2-Fluorophenyl)pyridin-2-amine (1.0 equiv)